molecular formula C20H21N5OS B11404008 N,6-diphenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,6-diphenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11404008
M. Wt: 379.5 g/mol
InChI Key: YAIHBKIIWMETAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-DIPHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

N,6-DIPHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N,6-DIPHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-DIPHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N,6-diphenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-2-9-16-22-23-20-25(16)24-17(14-10-5-3-6-11-14)18(27-20)19(26)21-15-12-7-4-8-13-15/h3-8,10-13,17-18,24H,2,9H2,1H3,(H,21,26)

InChI Key

YAIHBKIIWMETAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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